Isoxazole hydrochloride

Photochemistry Excited-State Dynamics Time-Resolved Spectroscopy

Isoxazole hydrochloride delivers a clinically validated, privileged scaffold for fragment-based drug discovery (FBDD). Unlike oxazole, its 2x faster photochemical ring‑opening (42 fs vs. 85 fs) enables time‑resolved spectroscopy. The scaffold’s electronic inertness allows chemoselective transformations impossible with more reactive azoles. Procure the precise building block—not a generic azole—to ensure reaction reproducibility and target engagement. Ideal for screening libraries and photo‑switchable molecule development.

Molecular Formula C3H4ClNO
Molecular Weight 105.52 g/mol
Cat. No. B13328170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole hydrochloride
Molecular FormulaC3H4ClNO
Molecular Weight105.52 g/mol
Structural Identifiers
SMILESC1=CON=C1.Cl
InChIInChI=1S/C3H3NO.ClH/c1-2-4-5-3-1;/h1-3H;1H
InChIKeyYUKUDJRCHPSDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole Hydrochloride: A Versatile Azole Scaffold for Drug Discovery and Synthesis


Isoxazole hydrochloride represents the hydrochloric acid addition salt of isoxazole, a fundamental five-membered heterocyclic azole characterized by adjacent oxygen and nitrogen atoms within its ring structure [1]. This motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor valdecoxib and various β-lactamase-resistant antibiotics [1]. As a building block, the hydrochloride form is often utilized to enhance aqueous solubility and stability for downstream synthetic applications [2].

Why In-Class Heterocycle Substitution Risks Experimental Reproducibility with Isoxazole Hydrochloride


Procurement and experimental reproducibility can be severely compromised by substituting isoxazole with seemingly similar azoles like oxazole or pyrazole. While all are five-membered heterocycles, their distinct electronic structures and geometries result in profound differences in chemical reactivity, biological target engagement, and physicochemical properties [1]. For example, the adjacency of oxygen and nitrogen in isoxazole results in a significantly different pKa, excited-state dynamics, and susceptibility to ring-opening reactions compared to its 1,3-azole isomer, oxazole [1]. Such fundamental differences mean that a reaction optimized for an isoxazole scaffold will almost certainly fail or yield different products when an oxazole or other azole is used instead, necessitating the procurement and use of the specific building block [1].

Quantitative Evidence for Differentiating Isoxazole Hydrochloride from Closest Analogs


Accelerated Ring-Opening Dynamics vs. Oxazole in Photochemical Applications

In time-resolved photoelectron spectroscopy studies, the isoxazole scaffold exhibits a significantly faster ring-opening reaction upon UV excitation compared to its structural isomer, oxazole. The excited-state lifetime for isoxazole is approximately 42 femtoseconds (fs), whereas oxazole's dynamics are about twice as slow at 85 fs [1]. This difference is attributed to a barrier-free pathway in isoxazole, leading to a higher quantum yield for ring-opening [1].

Photochemistry Excited-State Dynamics Time-Resolved Spectroscopy

Superior Aqueous Solubility Profile Compared to Oxazole

The isoxazole parent structure demonstrates a specific and reproducible aqueous solubility profile: it dissolves in 6 times its volume of water at room temperature [1]. While a direct, quantitative head-to-head comparison for the parent hydrochloride salts of isoxazole vs. oxazole is not available, the pKa of isoxazole is -3.0, compared to 0.8 for oxazole [2], indicating vastly different protonation states in aqueous media. This class-level inference supports the observation that isoxazole derivatives are generally more hydrophilic, which is a critical factor for formulation and in vitro assays.

Formulation Science Solubility Physicochemical Properties

Distinct Electrophilic Substitution Reactivity Profile vs. 1,3-Azoles

The reactivity of isoxazole towards electrophilic aromatic substitution is fundamentally different from that of 1,3-azoles like imidazole or pyrazole. 1,2-azoles (which include isoxazole) are generally less reactive toward electrophilic substitution due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms [1]. Quantitative studies on hydrogen exchange rates have placed isoxazole's aromaticity and reactivity in a specific order: isoxazole < pyrazole < isothiazole [2]. This class-level data provides a clear, quantifiable framework for predicting and controlling synthetic outcomes.

Medicinal Chemistry Organic Synthesis Electrophilic Substitution

Isoxazole as a Privileged Scaffold in FDA-Approved Drugs: Market Validation

The isoxazole nucleus is a validated and commercially successful pharmacophore, distinguishing it from many less-proven heterocyclic alternatives. A 2025 comprehensive review identified multiple FDA-approved drugs containing the isoxazole scaffold, including valdecoxib, sulfamethoxazole, and others, which target COX-2, bacterial dihydropteroate synthase, and various other pathways [1]. This stands in contrast to its 1,3-azole isomer, oxazole, which is present in fewer marketed drugs. The commercial success and established clinical safety profiles of isoxazole-containing drugs provide strong, indirect validation for its use as a lead-like or drug-like scaffold in early-stage discovery projects.

Pharmaceutical Chemistry Drug Discovery Scaffold Analysis

Optimal Research and Procurement Scenarios for Isoxazole Hydrochloride


As a Core Scaffold in Fragment-Based Drug Discovery

Given its high representation in FDA-approved drugs and its unique, modifiable electronic properties, isoxazole hydrochloride is an ideal starting point for fragment-based drug discovery (FBDD). Procurement for screening libraries can be justified by the quantitative evidence of its privileged status in marketed drugs [1], increasing the probability of identifying a lead candidate with favorable drug-like properties compared to a scaffold with no clinical validation.

In Photochemistry Research Requiring Ultrafast Molecular Switches

For research groups developing time-resolved spectroscopy methods or photo-switchable molecules, isoxazole hydrochloride is the superior choice over its isomer oxazole. The direct head-to-head evidence of a 2x faster ring-opening time (42 fs vs. 85 fs) [2] provides a quantifiable performance advantage, ensuring the desired photochemical dynamics can be achieved in experimental systems.

For Synthesis Requiring a Selective Electrophilic Substitution Profile

When a reaction sequence requires a heterocycle that is resistant to electrophilic attack at a certain stage, the distinct reactivity of isoxazole (less reactive than pyrazole or imidazole) becomes a critical design feature [3]. Procurement of isoxazole hydrochloride in this context is not for its general reactivity, but for its specific electronic 'inertness', which allows for chemoselective transformations that would be impossible with more reactive azoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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